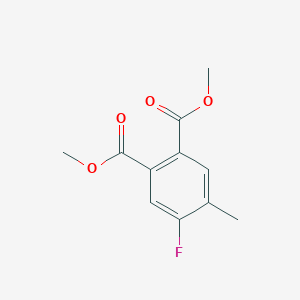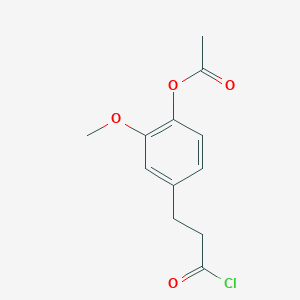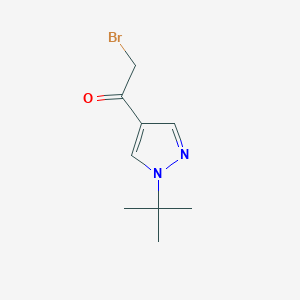
1-(2-(tert-Butyl)indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(tert-Butyl)indolin-1-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group attached to the indoline ring, which is further connected to an ethanone group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2-(tert-Butyl)indolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indoline ring, which can be derived from aniline derivatives.
tert-Butyl Group Introduction: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Formation of Ethanone Group: The ethanone group is introduced via acylation reactions using acyl chlorides or anhydrides.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
1-(2-(tert-Butyl)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-(tert-Butyl)indolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(tert-Butyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indoline ring can interact with various biological receptors, leading to different biological effects. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-(tert-Butyl)indolin-1-yl)ethanone can be compared with other indole derivatives such as:
1-(2-(tert-Butyl)indolin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(2-(tert-Butyl)indolin-1-yl)butanone: Contains a butanone group, leading to different chemical properties.
1-(2-(tert-Butyl)indolin-1-yl)methanone: Features a methanone group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(2-tert-butyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-10(16)15-12-8-6-5-7-11(12)9-13(15)14(2,3)4/h5-8,13H,9H2,1-4H3 |
InChI Key |
KRWLYQOQEOHNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-[benzyl(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B8358179.png)










